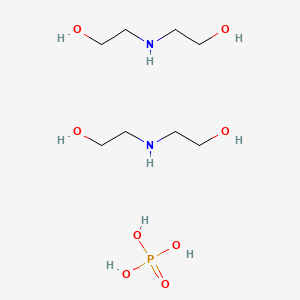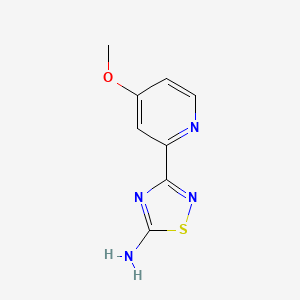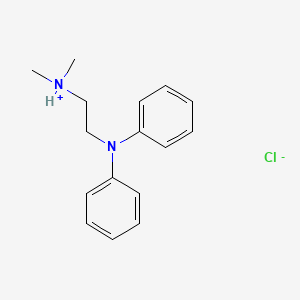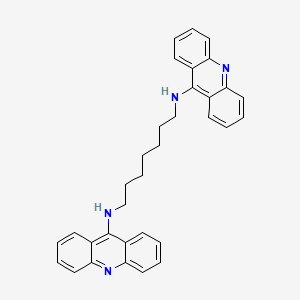
Acridine, 9,9'-heptamethylenediiminobis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridine, 9,9’-heptamethylenediiminobis- is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . Acridine compounds have been used industrially as pigments and dyes since the nineteenth century .
Métodos De Preparación
The synthesis of acridine derivatives typically involves the formation of the acridine skeleton through various synthetic routes. One common method is the cyclization of N-phenylanthranilic acid derivatives . The reaction conditions often include the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
Acridine, 9,9’-heptamethylenediiminobis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product . Major products formed from these reactions include various substituted acridine derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Acridine, 9,9’-heptamethylenediiminobis- has numerous scientific research applications. In chemistry, it is used as a fluorescent probe for the visualization of biomolecules . In biology, it serves as a DNA intercalator, allowing researchers to study DNA interactions and enzyme activities . In medicine, acridine derivatives are investigated for their potential as anticancer agents due to their ability to inhibit topoisomerase and telomerase enzymes . Additionally, acridine compounds are used in the development of antimicrobial and antiviral drugs . In industry, they are employed as dyes and pigments, as well as in laser technologies .
Mecanismo De Acción
The mechanism of action of acridine, 9,9’-heptamethylenediiminobis- involves its interaction with DNA. The compound intercalates into double-stranded DNA, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This intercalation is driven by charge transfer and π-stacking interactions between the polyaromatic chromophore and the base pairs of the DNA helix . The disruption of DNA structure and enzyme activity ultimately leads to the compound’s biological effects .
Comparación Con Compuestos Similares
Acridine, 9,9’-heptamethylenediiminobis- can be compared to other acridine derivatives such as acriflavine, proflavine, and amsacrine . These compounds share similar structural features, including the planar aromatic rings and nitrogen functionalities . each compound has unique properties and applications. For example, acriflavine and proflavine are known for their antibacterial properties, while amsacrine is used as an anticancer agent . The uniqueness of acridine, 9,9’-heptamethylenediiminobis- lies in its specific molecular structure, which allows for distinct interactions with DNA and other biomolecules .
Propiedades
Número CAS |
61732-87-4 |
|---|---|
Fórmula molecular |
C33H32N4 |
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
N,N'-di(acridin-9-yl)heptane-1,7-diamine |
InChI |
InChI=1S/C33H32N4/c1(2-12-22-34-32-24-14-4-8-18-28(24)36-29-19-9-5-15-25(29)32)3-13-23-35-33-26-16-6-10-20-30(26)37-31-21-11-7-17-27(31)33/h4-11,14-21H,1-3,12-13,22-23H2,(H,34,36)(H,35,37) |
Clave InChI |
XBGQVMBAFVJLKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


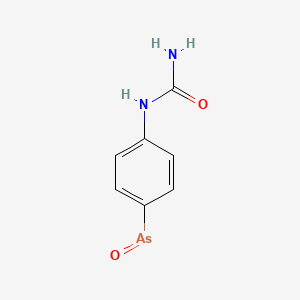


![Benzenamine,4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9ci)](/img/structure/B13750150.png)
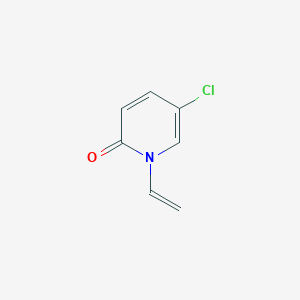
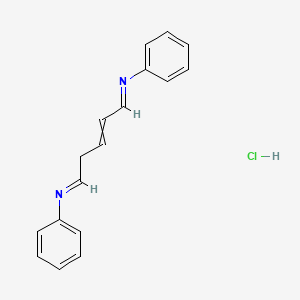
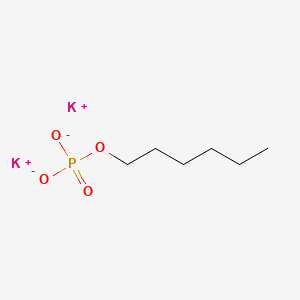
![N'-(4-Chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)sulfanyl]methanimidamide](/img/structure/B13750190.png)
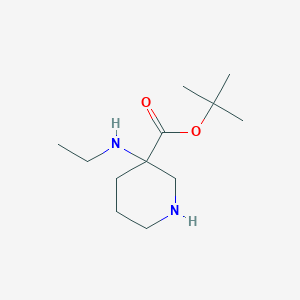
![5-Ethyl-7-oxa-6-thia-5-azaspiro[3.4]octane-6,6-dioxide](/img/structure/B13750196.png)
